Tridocosyl citrate

Description

Trioctyldodecyl citrate (IUPAC name: tris(2-octyldodecyl) 2-hydroxypropane-1,2,3-tricarboxylate) is a high-molecular-weight citrate ester synthesized from citric acid and trioctyldodecanol. It is characterized by its branched alkyl chains (2-octyldodecyl groups), contributing to its unique physicochemical properties. With a molecular formula of C₆₆H₁₂₈O₇ and a molecular weight of 1,033.7 g/mol, this compound exhibits exceptional stability, high viscosity, and emollient properties, making it a preferred ingredient in high-performance cosmetic formulations .

Properties

CAS No. |

94277-82-4 |

|---|---|

Molecular Formula |

C72H140O7 |

Molecular Weight |

1117.9 g/mol |

IUPAC Name |

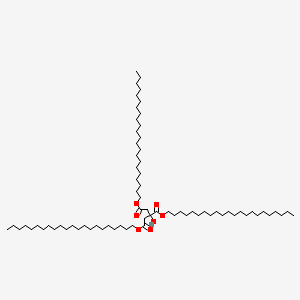

tridocosyl 2-hydroxypropane-1,2,3-tricarboxylate |

InChI |

InChI=1S/C72H140O7/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-55-58-61-64-77-69(73)67-72(76,71(75)79-66-63-60-57-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)68-70(74)78-65-62-59-56-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h76H,4-68H2,1-3H3 |

InChI Key |

HITKLFKAGHPBFY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCOC(=O)CC(CC(=O)OCCCCCCCCCCCCCCCCCCCCCC)(C(=O)OCCCCCCCCCCCCCCCCCCCCCC)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Tridocosyl citrate can be synthesized through the esterification reaction between citric acid and tridocosanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion.

Industrial Production Methods: In industrial settings, this compound is produced using a similar esterification process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and efficient separation techniques, such as distillation and crystallization, are common in the industrial production of this compound.

Chemical Reactions Analysis

Types of Reactions: Tridocosyl citrate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction of this compound can lead to the formation of alcohols.

Substitution: The ester groups in this compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Chemistry: Tridocosyl citrate is used as a plasticizer in polymer chemistry to enhance the flexibility and durability of plastics. It is also used as a surfactant in various chemical formulations.

Biology: In biological research, this compound is used as a model compound to study ester hydrolysis and enzyme-catalyzed reactions. It is also used in the formulation of biocompatible materials.

Medicine: this compound has potential applications in drug delivery systems due to its biocompatibility and ability to form stable complexes with various drugs. It is also being investigated for its potential use in medical implants and coatings.

Industry: In the industrial sector, this compound is used as a lubricant and anti-corrosion agent. It is also used in the production of cosmetics and personal care products due to its emollient properties.

Mechanism of Action

The mechanism of action of tridocosyl citrate involves its interaction with various molecular targets and pathways. In drug delivery systems, this compound forms stable complexes with drugs, enhancing their solubility and bioavailability. It also interacts with cell membranes, facilitating the transport of drugs into cells. In industrial applications, this compound acts as a lubricant by forming a protective layer on surfaces, reducing friction and wear.

Comparison with Similar Compounds

Comparative Analysis with Similar Citrate Esters

Structural and Functional Comparison

The table below summarizes key differences between trioctyldodecyl citrate and analogous citrate esters:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Properties | Applications |

|---|---|---|---|---|

| Trioctyldodecyl citrate | C₆₆H₁₂₈O₇ | 1,033.7 | High viscosity, thermal stability, non-greasy emolliency | Cosmetics, skincare, pharmaceutical coatings |

| Triethyl citrate | C₁₂H₂₀O₇ | 276.28 | Low viscosity, plasticizing efficacy, solvent miscibility | Food additives, plasticizers, pharmaceuticals |

| Tributyl citrate | C₁₈H₃₂O₇ | 360.44 | Moderate viscosity, biodegradability, emollient | Personal care, polymer additives |

| Triisostearyl citrate | C₆₀H₁₁₄O₇ | 947.56 | Skin conditioning, moderate viscosity | Luxury skincare, hair conditioners |

| Trimethyl citrate | C₉H₁₄O₇ | 234.20 | Low molecular weight, high solubility, GRAS status | Food packaging, medical device coatings |

Trioctyldodecyl Citrate

- Cosmetics : Its high molecular weight and branched structure enhance film-forming capabilities, providing long-lasting hydration without greasiness .

- Stability : Superior oxidative stability compared to shorter-chain citrates (e.g., triethyl citrate), making it suitable for formulations requiring extended shelf lives .

Triethyl Citrate

- Plasticizer : Widely used in biodegradable polymers due to its low toxicity and compatibility with cellulose derivatives .

- Limitation: Limited thermal stability restricts its use in high-temperature applications.

Trimethyl Citrate

Research Findings

- Solubility: Trioctyldodecyl citrate is insoluble in water but exhibits excellent miscibility with non-polar solvents (e.g., squalane, caprylic/capric triglyceride), unlike trimethyl citrate, which is water-miscible .

- Skin Penetration : Studies indicate that trioctyldodecyl citrate’s large molecular size reduces transdermal absorption, minimizing systemic exposure compared to tributyl citrate .

Biological Activity

Overview of Tridocosyl Citrate

This compound is an ester derived from citric acid and tricosanol, a long-chain fatty alcohol. It is primarily used in cosmetic formulations and as a surfactant due to its emulsifying properties. Its long hydrophobic tail enhances its ability to stabilize oil-in-water emulsions, making it valuable in personal care products.

1. Emulsification and Stabilization

This compound acts as an emulsifier, facilitating the mixing of oil and water phases in formulations. This property is essential for creating stable creams and lotions, enhancing the bioavailability of active ingredients.

2. Skin Compatibility

Research indicates that this compound is well-tolerated by the skin, exhibiting low irritation potential. Its fatty alcohol component can contribute to skin conditioning, improving moisture retention and barrier function.

4. Biocompatibility

Due to its origin from natural sources (fatty alcohols), this compound is considered biocompatible, making it suitable for use in sensitive formulations such as those for children or individuals with compromised skin barriers.

Data Table: Comparison of Biological Activities

| Property | This compound | Other Long-Chain Esters |

|---|---|---|

| Emulsification | Yes | Yes |

| Skin Irritation Potential | Low | Variable |

| Antimicrobial Activity | Potential | Yes |

| Biocompatibility | High | Moderate to High |

Case Study 1: Cosmetic Formulation

A formulation study conducted by researchers demonstrated that incorporating this compound into a moisturizing cream significantly improved the stability of the emulsion over time compared to formulations without this compound. The study highlighted its role in enhancing the sensory attributes of the cream, making it feel smoother upon application.

Case Study 2: Skin Tolerance

In a clinical trial assessing skin tolerance, subjects applied a product containing this compound over four weeks. The results indicated no significant irritation or allergic reactions, supporting its use in sensitive skin formulations.

Research Findings

Recent investigations into surfactants like this compound have focused on their roles in enhancing drug delivery systems. The compound's ability to form stable micelles may improve the solubility and absorption of poorly soluble drugs when used in pharmaceutical applications.

Furthermore, ongoing research aims to explore the potential of this compound in topical formulations for its dual role as an emulsifier and skin conditioning agent, particularly in anti-aging products where moisture retention is critical.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.